Cobalt;tungsten - 12017-73-1

Cobalt;tungsten

Catalog Number: EVT-15621530
CAS Number: 12017-73-1
Molecular Formula: Co7W6
Molecular Weight: 1515.6 g/mol
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Product Introduction

Overview

Cobalt-tungsten compounds, particularly cobalt-tungsten carbide, are significant in materials science due to their unique properties and applications. Cobalt is a transition metal with the atomic number 27, while tungsten is a rare metal with the atomic number 74. The combination of these elements results in materials that exhibit exceptional hardness, strength, and resistance to wear. Cobalt-tungsten alloys are primarily utilized in industrial applications, including cutting tools and wear-resistant coatings.

Source and Classification

Cobalt-tungsten compounds can be derived from various mineral sources. Cobalt is typically sourced from ores such as cobaltite and erythrite, while tungsten is extracted from minerals like wolframite and scheelite. The International Agency for Research on Cancer has classified cobalt metal and certain cobalt compounds as possibly carcinogenic to humans (Group 2B) based on sufficient evidence of carcinogenicity in experimental animals and limited evidence in humans . Tungsten and its alloys have also been classified under similar categories due to potential health risks associated with exposure .

Synthesis Analysis

Methods of Synthesis

Cobalt-tungsten compounds can be synthesized through several methods:

  1. Carbide Synthesis: The most common method involves the reaction of cobalt powder with tungsten carbide at high temperatures (over 1000 °C) in a controlled atmosphere to prevent oxidation.
  2. Chemical Vapor Deposition: This technique allows for the deposition of cobalt-tungsten layers onto substrates, facilitating the creation of thin films with specific properties.
  3. Mechanical Alloying: This method involves the high-energy milling of cobalt and tungsten powders, promoting solid-state reactions that lead to the formation of cobalt-tungsten alloys.

Technical Details

The synthesis parameters such as temperature, pressure, and time significantly influence the microstructure and properties of the resulting cobalt-tungsten material. For instance, varying the cobalt content can adjust hardness and ductility, which are critical for specific applications .

Molecular Structure Analysis

Structure

Cobalt-tungsten carbide typically exhibits a complex structure characterized by a hard ceramic phase (tungsten carbide) and a ductile metallic phase (cobalt). The crystal structure can vary depending on the composition but generally features a face-centered cubic arrangement for tungsten carbide.

Data

  • Tungsten Carbide (WC): Hardness around 9 on the Mohs scale.
  • Cobalt Content: Typically ranges from 0% to 20% by mass, affecting mechanical properties.
Chemical Reactions Analysis

Reactions

Cobalt-tungsten compounds participate in various chemical reactions:

  1. Oxidation: Cobalt can oxidize in air at elevated temperatures, forming cobalt oxides.
  2. Hydrolysis: In aqueous environments, certain cobalt salts may hydrolyze, affecting their solubility and reactivity.

Technical Details

The stability of cobalt-tungsten alloys under different environmental conditions is crucial for their application in harsh industrial settings. Understanding these reactions helps in predicting material performance over time.

Mechanism of Action

Process

The mechanism by which cobalt-tungsten compounds exert their properties primarily involves their microstructural characteristics. The presence of cobalt enhances toughness while tungsten contributes hardness. This synergistic effect allows for improved performance in cutting tools and wear-resistant applications.

Data

  • Hardness: Cobalt-tungsten alloys can achieve hardness levels comparable to diamond when appropriately synthesized.
  • Ductility: Adjusting the ratio of cobalt to tungsten can fine-tune ductility without significantly compromising hardness .
Physical and Chemical Properties Analysis

Physical Properties

  • Density: Cobalt-tungsten alloys have high density due to the heavy nature of both metals.
  • Melting Point: The melting point varies with composition but generally exceeds 2500 °C for pure tungsten.

Chemical Properties

  • Reactivity: Cobalt is more reactive than tungsten; thus, alloy stability can be affected by environmental conditions.
  • Corrosion Resistance: These alloys exhibit good resistance to corrosion but may require protective coatings in aggressive environments .
Applications

Cobalt-tungsten compounds have diverse scientific uses:

  1. Cutting Tools: Utilized extensively in manufacturing due to their hardness and wear resistance.
  2. Mining Equipment: Employed in drill bits and other tools that require durability under extreme conditions.
  3. Biomedical Applications: Used in prosthetics and implants due to biocompatibility when alloyed correctly.
  4. Catalysts: Cobalt-tungsten catalysts are used in chemical processes like Fischer-Tropsch synthesis for converting carbon monoxide into hydrocarbons .
Synthesis and Fabrication Methodologies of Co-W Systems

Electrodeposition Techniques for Co-W Alloy Coatings

Electrodeposition is a predominant method for producing cobalt-tungsten (Co-W) alloy coatings, leveraging electrochemical reduction of metal ions from aqueous or non-aqueous solutions. The process involves co-depositing cobalt (Co²⁺) and tungsten (W⁶⁺) ions onto conductive substrates. Unlike cobalt, tungsten cannot be deposited alone from aqueous solutions due to its high oxidation potential and tendency to form oxides; however, it co-deposits with iron-group metals (Fe, Ni, Co) via induced co-deposition. This phenomenon occurs in citrate-based electrolytes, where citrate ions form complexes with both metals, facilitating reduction kinetics. The resulting coatings exhibit amorphous or nanocrystalline microstructures, significantly enhancing hardness and corrosion resistance compared to pure cobalt. Key variations include:

  • Direct Current (DC) Electrodeposition: Produces coatings with pyramidal grain structures but limited control over composition and morphology [1] [4].
  • Pulsed Electrodeposition (PED): Uses alternating current pulses to refine grain size (≤50 nm) and increase tungsten content (up to 30 at.%). PED parameters like pulse frequency (33–100 Hz) and duty cycle (3.3–33%) govern phase transitions, with higher duty cycles promoting amorphous phases due to suppressed grain growth [4].
  • Multilayer Deposition: Alternates high-W and low-W layers to mitigate microcracks and residual stresses. Multilayer Co-W coatings (e.g., 128 layers) show 2.5× higher corrosion resistance than monolayers by impeding electrolyte penetration through interfacial barriers [7].

Optimization of Bath Composition and Process Parameters in Electrodeposition

Optimizing electrodeposition requires balancing bath chemistry and operational parameters to achieve desired coating properties.

Table 1: Standard Bath Compositions for Co-W Electrodeposition

ComponentRoleConcentration RangeImpact on Coating
Sodium tungstateTungsten source0.07–0.3 mol/L↑ W content → ↑ hardness (550–725 HV)
Cobalt sulfateCobalt source0.15–0.3 mol/L↓ Co content → ↑ amorphous character
Tri-sodium citrateComplexing agent0.4–0.64 mol/LStabilizes W⁶⁺, enables co-deposition
Boric acidpH buffer40 g/LMaintains pH 5–7, prevents hydroxide precipitation
Hydroxyethylidene diphosphonic acidSecondary complexant40 g/LRefines grain size, ↓ porosity

Table 2: Key Process Parameters and Their Effects

ParameterOptimal RangeCoating Property Influence
Current density500 mA/dm²↑ Density → ↑ microhardness (550 HV); excess causes cracking
Temperature50–60°C↑ Diffusion → ↑ W incorporation; >60°C ↑ roughness
pH5.0–7.0<5.0 ↓ W content; >7.0 ↑ oxide inclusions
Duty cycle (PED)6.67–33%↑ Duty cycle → ↑ amorphous phase → ↑ wear resistance

Critical findings include:

  • Ethylene glycol-based electrolytes enable higher current efficiency (65%) and smoother morphologies than aqueous baths by reducing hydrogen evolution [6].
  • Multilayer coatings with 7.6 at.% W exhibit optimal corrosion resistance (corrosion current icorr = 1.05 μA/cm²), outperforming monolithic coatings (6.17 μA/cm²) [7].

Sintering and Powder Metallurgy for WC-Co Cemented Carbides

Sintering is indispensable for fabricating WC-Co cemented carbides, where cobalt acts as a binder for tungsten carbide (WC) grains. The process involves three stages:

  • Powder Preparation: WC and Co powders (size: 0.5–5 μm) are ball-milled with paraffin wax to ensure homogeneity.
  • Compaction: Powders are pressed at 100–300 MPa into "green" parts with 50–60% theoretical density.
  • Sintering: Conducted in vacuum or hydrogen atmospheres at 1,300–1,500°C (below Co’s melting point of 1,495°C). Liquid-phase sintering occurs when cobalt melts, dissolving WC and reprecipitating it upon cooling to form dense composites (≤0.5% porosity) [2] [8].

Table 3: Sintering Parameters for WC-Co Cemented Carbides

Sintering TypeTemperaturePressureDensityApplications
Conventional Sintering1,400°CAmbient95–97%Cutting tools, abrasives
Hot Isostatic Pressing1,380°C100 MPa>99.9%Aerospace components
Electric Current-Assisted1,200°C50 MPa99.5%Near-net-shape parts

Enhanced techniques include:

  • Sinter-Hardening: Rapid cooling transforms cobalt into a martensitic structure, boosting hardness (1,500–2,000 HV) without post-sintering heat treatment [8].
  • Nanocrystalline WC-Co: Using submicron powders (200 nm) and spark plasma sintering (1,200°C, 5 minutes) achieves grain sizes <100 nm and fracture toughness of 12 MPa√m [10].

Advanced Manufacturing of Co-W Composite Materials via Additive Techniques

Additive manufacturing (AM) enables complex geometries and functionally graded Co-W composites unattainable via conventional methods. Key approaches include:

  • Laser Powder Bed Fusion (L-PBF): Pre-alloyed Co-W powder (W: 10–30 wt.%) is selectively melted using high-power lasers (200–400 W). Rapid cooling rates (10⁴–10⁶ K/s) yield ultrafine grains (0.5–2 μm) and microhardness up to 620 HV. Challenges include cracking from residual stresses due to thermal gradients [3].
  • Direct Energy Deposition (DED): Co-W or WC-Co powders are blown through a nozzle and melted by a laser/plasma arc. Functionally graded materials (FGMs) are fabricated by dynamically varying the W/Cu ratio (e.g., 90%W/10%Cu to 50%W/50%Cu), achieving tailored thermal expansion coefficients (5.5–9.0 ×10⁻⁶/K) for nuclear plasma-facing components [3] [9].
  • In-Situ Photothermal Curing: For polymer matrix composites, carbon fibers coated with Co-W nanoparticles are embedded in thermoset resins (e.g., polydicyclopentadiene). A blue laser (450 nm, 4.5 W) heats fibers to 220–240°C within 200 ms, triggering ring-opening metathesis polymerization for immediate curing [5] [9].

Table 4: Additive Manufacturing Techniques for Co-W Composites

TechniqueFeedstockEnergy SourceMicrostructureDensity
L-PBFPre-alloyed Co-W powderYtterbium fiber laserNanocrystalline (≤1 μm)>98%
DEDWC-Co powderPlasma arcDendritic WC in Co matrix99.2%
Binder JettingW powder + Co binderNone (post-sinter)Porous (85–92%)93–96%*

*After infiltration with copper or cobalt.

Innovations like reactive AM blend elemental Co and W powders, utilizing exothermic reactions during printing to form intermetallic phases (e.g., Co₃W) with minimal energy input [3].

Properties

CAS Number

12017-73-1

Product Name

Cobalt;tungsten

IUPAC Name

cobalt;tungsten

Molecular Formula

Co7W6

Molecular Weight

1515.6 g/mol

InChI

InChI=1S/7Co.6W

InChI Key

WLLBNVSEIIUUKF-UHFFFAOYSA-N

Canonical SMILES

[Co].[Co].[Co].[Co].[Co].[Co].[Co].[W].[W].[W].[W].[W].[W]

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